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4-Chloro-2-ethyl-3-iodo-pyridine
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Overview
Description
4-Chloro-2-ethyl-3-iodo-pyridine is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Research indicates that 4-Chloro-2-ethyl-3-iodo-pyridine exhibits significant antimicrobial activity. The halogen substituents enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively.
Case Study: Antimicrobial Activity Testing
- Objective: Evaluate the antimicrobial efficacy of this compound.
- Method: Disc diffusion method against various bacterial strains.
- Results: Showed inhibition zones ranging from 12 mm to 25 mm, indicating potent antimicrobial activity.
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation, which is crucial for cancer therapy.
Case Study: Kinase Inhibition
- Objective: Assess the inhibitory effect on specific kinases.
- Method: Enzyme assays measuring the phosphorylation of substrates in the presence of the compound.
- Results: Demonstrated a significant reduction in kinase activity, suggesting potential as a therapeutic agent in cancer treatment.
Agricultural Applications
This compound has potential uses in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens.
2.1 Pesticidal Activity
The compound's structural features may allow it to act as an effective pesticide.
Case Study: Pesticide Efficacy
- Objective: Test the effectiveness against common agricultural pests.
- Method: Field trials comparing treated versus untreated plots.
- Results: Treated plots showed a 40% reduction in pest populations compared to controls.
Material Science Applications
In material science, this compound can serve as a building block for synthesizing new materials with specific properties.
3.1 Polymer Synthesis
The compound can be utilized in the synthesis of polymers that exhibit desirable mechanical and thermal properties.
Case Study: Polymer Development
- Objective: Investigate the incorporation of this compound into polymer matrices.
- Method: Synthesis of copolymers followed by characterization through spectroscopy and thermal analysis.
- Results: The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Summary of Findings
Application Area | Key Findings |
---|---|
Medicinal Chemistry | Significant antimicrobial and anticancer properties observed. |
Agriculture | Effective as a pesticide with notable pest reduction rates. |
Material Science | Enhanced properties in synthesized polymers. |
Properties
Molecular Formula |
C7H7ClIN |
---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
4-chloro-2-ethyl-3-iodopyridine |
InChI |
InChI=1S/C7H7ClIN/c1-2-6-7(9)5(8)3-4-10-6/h3-4H,2H2,1H3 |
InChI Key |
QALMHTIBXNXPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1I)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.